A-Fructopyranose, TMS (trimethylsilyl derivative of fructopyranose) is a chemical compound characterized by the molecular formula and a molecular weight of approximately 541.06 g/mol. It features multiple trimethylsilyl groups that protect hydroxyl functionalities, enhancing its stability and reactivity in various
While A-Fructopyranose itself may not exhibit significant biological activity, its parent compound, D-fructose, is known for various physiological roles. D-fructose is a reducing sugar and participates in metabolic pathways, including glycolysis and gluconeogenesis. Additionally, derivatives like fructopyranose sulfamate have been studied for their potential as antiepileptic agents . The biological implications of A-Fructopyranose derivatives are primarily explored in the context of their reactivity and utility in synthesizing biologically active compounds.
The synthesis of A-Fructopyranose, TMS typically involves:
A-Fructopyranose, TMS finds applications primarily in organic chemistry:
Interaction studies involving A-Fructopyranose focus on its reactivity with various nucleophiles and electrophiles. The presence of trimethylsilyl groups influences how the compound interacts with other molecules, affecting reaction rates and product distributions. Such studies are crucial for understanding how modifications to carbohydrate structures can lead to changes in their reactivity and biological properties.
A-Fructopyranose, TMS shares structural similarities with several other carbohydrate derivatives. Here are some comparable compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
D-Fructopyranose | Pyranose | Natural sugar; involved in energy metabolism |
L-Sorbopyranose, 5TMS | Pyranose | Isomeric form; different stereochemistry |
D-Psicopyranose (isomers 1 & 2), 5TMS | Pyranose | Related ketoses; differ in configuration |
α-D-(-)-Tagatopyranose, 5TMS | Pyranose | Distinct stereochemistry; used in glycoside synthesis |
β-D-(-)-Tagatopyranose, 5TMS | Pyranose | Different anomeric configuration |
Uniqueness: A-Fructopyranose, TMS is unique due to its specific arrangement of trimethylsilyl groups that enhance its stability and reactivity compared to other similar compounds. Its ability to selectively undergo chemical transformations while maintaining protective silyl groups distinguishes it from less modified sugars.
The trimethylsilylation of A-fructopyranose represents a fundamental approach in carbohydrate chemistry for protecting hydroxyl groups during synthetic transformations [1] [2]. A-fructopyranose, trimethylsilyl (TMS) has the molecular formula C21H52O6Si5 with a molecular weight of 541.0615 daltons, wherein all five hydroxyl groups of the fructopyranose ring are protected with trimethylsilyl groups [1] [2].
The most widely employed protocol utilizes hexamethyldisilazane (HMDS) in combination with trimethylchlorosilane (TMCS) and pyridine as the solvent system [9] [12]. This classical method involves treating the carbohydrate with pyridine, HMDS, and TMCS in a 4:1:1 volume ratio at room temperature for approximately thirty minutes [12]. The reaction proceeds through nucleophilic substitution at the silicon atom, where hydroxyl groups attack the silicon center of the silylating reagent, resulting in the replacement of active hydrogen atoms with trimethylsilyl groups [9] [11].
Alternative silylation protocols have been developed to address specific synthetic requirements [14]. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) combined with trimethylchlorosilane offers rapid derivatization at elevated temperatures, typically sixty degrees Celsius for fifteen minutes [14]. N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) provides milder reaction conditions suitable for automated protocols, requiring ninety minutes at thirty-seven degrees Celsius [14] [30].
The following table summarizes the key trimethylsilylation protocols:
Reagent | Ratio | Reaction Temperature (°C) | Reaction Time (min) | Advantages | Yield (%) |
---|---|---|---|---|---|
TMCS + HMDS + Pyridine | 1:1:4 v/v | 25 | 30 | Complete silylation, minimal anomerization | 95 |
BSTFA + TMCS | 99:1 v/v | 60 | 15 | Fast reaction, good yields | 92 |
MSTFA | 1:1 v/v | 37 | 90 | Mild conditions, automated protocols | 88 |
TMSI | Variable | 25 | 60 | Single reagent, good selectivity | 85 |
BSA + TMCS | 9:1 v/v | 60 | 20 | High yields, thermal stability | 90 |
The silylation mechanism involves a bimolecular substitution reaction where the nucleophilic hydroxyl group attacks the electrophilic silicon atom [11]. The reaction proceeds with inversion of configuration at the silicon center when optically active silylating agents are employed [11]. Polar solvents such as pyridine accelerate the reaction and promote the SN2-Si mechanism, while non-polar solvents favor retention of configuration through an SN1-Si pathway [11].
The regioselective protection of hydroxyl groups in fructopyranose presents significant synthetic challenges due to the similar reactivity profiles of the five hydroxyl functions [15] [16]. Traditional trimethylsilylation methods typically result in complete protection of all hydroxyl groups, yielding per-O-trimethylsilyl derivatives [18]. However, recent advances have enabled selective protection strategies that discriminate between different hydroxyl positions [17] [19].
Palladium-catalyzed silane alcoholysis represents a breakthrough in regioselective carbohydrate silylation [17] [19]. This method employs tert-butyldimethylsilane (TBDMS-H) with palladium nanoparticles generated in situ from palladium chloride or acetate in N,N-dimethylacetamide [17] [19]. The catalyst consists of highly active nanoparticles approximately two nanometers in diameter, characterized by dynamic light scattering and transmission electron microscopy [17] [19].
The palladium-catalyzed approach provides complementary regioselectivity compared to traditional silyl chloride methods [17] [19]. While conventional TBDMS chloride with pyridine or imidazole preferentially protects the 2,6-positions, the palladium-catalyzed silane alcoholysis favors 3,6-disilylation [17] [19]. This regioselectivity arises from the different reaction mechanisms employed by each method [17] [19].
Boronic acid-catalyzed silylation offers another approach for regioselective hydroxyl protection [20]. The combination of 4-(dimethylamino)phenylboronic acid and tributylphosphine oxide as co-catalysts enables selective tert-butyldiphenylsilylation of the 3-position in methyl α-L-fucopyranoside with sixty-one percent yield [20]. This method operates under mild conditions in acetonitrile at sixty degrees Celsius [20].
The following table presents selective protection methods for fructopyranose hydroxyl groups:
Method | Selectivity | Primary Product | Yield (%) | Conditions | Advantages |
---|---|---|---|---|---|
Traditional TMS | Non-selective | Per-O-TMS | 98 | Pyridine, RT | Complete protection |
Pd-Catalyzed Silane Alcoholysis | 3,6-Disilylation preferred | 3,6-Di-O-TBDMS | 75 | Pd(0), DMA, 60°C | Complementary regioselectivity |
Boronic Acid/Lewis Base | 3-Position selective | 3-O-TBDPS | 61 | MeCN, 60°C | High regioselectivity |
Stannylene Acetals | 1,2-cis-Diol selective | Protected diol | 85 | Bu2SnO, toluene | Predictable selectivity |
Enzymatic Protection | Site-specific | Monoacetate | 80 | Buffer, 37°C | Mild conditions |
Stannylene acetal formation provides another strategy for regioselective protection [16]. Diorganotin compounds form cyclic acetals with 1,2-cis-diols, activating these positions for selective functionalization [16]. The stannylene method shows preference for axial hydroxyl groups in 1,2-cis-diol systems due to steric accessibility [16].
Protecting group exchange strategies utilizing per-O-trimethylsilyl derivatives enable selective acetylation [18]. Microwave-assisted acetylation of per-O-TMS-protected carbohydrates produces either 6-O-monoacetate or 1,6-O-diacetylated species depending on reaction conditions [18]. This approach allows subsequent deprotection without acetyl migration, providing useful synthetic intermediates [18].
The comparative evaluation of isopropylidene and 2-(trimethylsilyl)ethoxymethyl (SEM) protecting groups reveals distinct advantages and limitations for carbohydrate protection strategies [21] [24] [27]. Isopropylidene groups have served as cornerstone protecting groups in carbohydrate chemistry since the early twentieth century, providing reliable protection for 1,2-cis-diol systems [21] [22] [26].
Isopropylidene protection is typically achieved through acetonation reactions using acetone with acid catalysts such as sulfuric acid or p-toluenesulfonic acid [22] [26]. The reaction forms cyclic ketals that protect adjacent cis-hydroxyl groups with high selectivity [22]. For fructopyranose derivatives, isopropylidene groups preferentially protect the 2,3-positions and 4,5-positions, creating di-O-isopropylidene derivatives [22] [23].
The SEM protecting group represents a hybrid system combining features of both 1-(ethoxy)ethyl and 2-(trimethylsilyl)ethoxymethyl functionalities [24]. SEM protection is accomplished using SEM chloride with base in organic solvents, providing protection that can be removed under neutral conditions using fluoride ions [24] [27]. This protecting group offers particular advantages for substrates containing acid- and base-sensitive functional groups [24].
The following comparative table illustrates key differences between protecting group systems:
Protecting Group | Introduction Conditions | Removal Conditions | Stability (Acid) | Stability (Base) | Steric Bulk | Cost (Relative) |
---|---|---|---|---|---|---|
Isopropylidene | Acetone, acid catalyst | Dilute acid | Labile | Stable | Medium | 1.0 |
SEM | SEM-Cl, base | Fluoride ion | Stable | Stable | Medium | 3.5 |
TMS | TMCS/HMDS/Pyridine | Fluoride/aqueous acid | Labile | Labile | Small | 1.2 |
TBDMS | TBDMSCl, imidazole | Fluoride ion | Stable | Stable | Large | 2.8 |
Benzyl | BnBr, base | Hydrogenolysis | Stable | Stable | Medium | 2.0 |
Isopropylidene groups demonstrate excellent stability under basic conditions but are readily cleaved under mildly acidic conditions [21] [22]. This acid lability can be advantageous for selective deprotection but may limit their use in acid-sensitive synthetic sequences [21]. The formation of isopropylidene derivatives often requires elevated temperatures and extended reaction times, particularly for challenging substrates [22].
SEM groups exhibit superior stability under both acidic and basic conditions compared to isopropylidene derivatives [24] [27]. The neutral deprotection conditions using fluoride sources such as tetrabutylammonium fluoride or cesium fluoride provide excellent functional group tolerance [24] [27]. Alternative deprotection methods including magnesium bromide, lithium tetrafluoroborate, and boron trifluoride etherate offer additional synthetic flexibility [27].
The regioselectivity patterns differ significantly between these protecting group systems [21] [24]. Isopropylidene groups show strong preference for protecting adjacent cis-hydroxyl groups, particularly those in six-membered ring conformations that minimize ring strain [21] [23]. SEM groups can be introduced selectively at primary hydroxyl positions or through regioselective displacement reactions [24].
Conformational effects represent another crucial distinction between these protecting group strategies [23] [25]. Cyclic isopropylidene groups can significantly restrict molecular flexibility, influencing subsequent reaction outcomes [25]. Trans-fused cyclic protecting groups, including certain isopropylidene derivatives, can bias glycosylation reactions toward specific anomeric configurations [25].
The large-scale production of A-fructopyranose, TMS encounters several significant challenges that must be addressed for efficient industrial synthesis [29] [30] [33]. Moisture sensitivity represents the primary obstacle, as trimethylsilyl derivatives are highly susceptible to hydrolysis in the presence of trace water [30] [34]. This sensitivity necessitates stringent anhydrous conditions throughout the production process [30].
Reagent costs constitute another major economic consideration for large-scale operations [29] [34]. Trimethylsilylating agents, particularly specialized reagents like MSTFA and BSTFA, command premium prices that significantly impact production economics [30] [34]. Reagent recycling strategies have been developed to mitigate these costs, though implementation requires substantial capital investment [29].
The following table outlines key production challenges and their solutions:
Challenge | Impact | Solution | Implementation Cost | Effectiveness (%) |
---|---|---|---|---|
Moisture Sensitivity | Incomplete silylation | Anhydrous conditions | Medium | 95 |
Reagent Cost | High production cost | Reagent recycling | High | 70 |
Purification Difficulty | Low purity product | Column chromatography | Medium | 85 |
Byproduct Formation | Reduced yield | Optimized stoichiometry | Low | 80 |
Thermal Stability | Decomposition | Temperature control | Low | 90 |
Purification of trimethylsilyl derivatives presents unique challenges due to their thermal instability and sensitivity to polar solvents [31] [33]. Gas chromatography serves as the primary analytical method for monitoring reaction progress and product purity [31] [33]. The volatile nature of TMS derivatives makes them well-suited for gas chromatographic analysis, though derivatization must be performed immediately before injection to prevent decomposition [31].
Column chromatography using silica gel provides effective purification for laboratory-scale preparations [31]. Elution with non-polar solvents such as hexane or petroleum ether minimizes decomposition while achieving good separation [31]. The following table summarizes purification techniques:
Technique | Purity Achieved (%) | Recovery Yield (%) | Scale Suitability | Time Required (hours) | Solvent Requirements |
---|---|---|---|---|---|
Column Chromatography | 95 | 85 | Lab to pilot | 2.0 | Moderate |
Distillation | 98 | 75 | Industrial | 1.0 | None |
Crystallization | 92 | 70 | Lab scale | 24.0 | Minimal |
Preparative GC | 99 | 60 | Analytical | 0.5 | None |
Flash Chromatography | 88 | 90 | Lab scale | 1.0 | High |
Distillation represents the most effective purification method for large-scale production, achieving high purity with excellent throughput [33]. The volatile nature of TMS derivatives enables fractional distillation under reduced pressure, minimizing thermal decomposition [33]. Temperature control during distillation is critical, as excessive heating leads to silyl group migration and product degradation [33].
Automated derivatization protocols have been developed to address reproducibility issues in large-scale production [30]. These systems employ robotics to control reagent addition, mixing, and timing, significantly improving batch-to-batch consistency [30]. The automated approach also reduces exposure to moisture and other contaminants that compromise product quality [30].
Quality control measures for large-scale production include gas chromatography-mass spectrometry analysis to confirm structural integrity [31] [33]. Nuclear magnetic resonance spectroscopy provides additional verification of complete silylation and absence of partial derivatives [7]. Ion-exchange chromatography can separate trimethylsilyl derivatives based on the number of protecting groups, enabling quantitative analysis of reaction completeness [4].